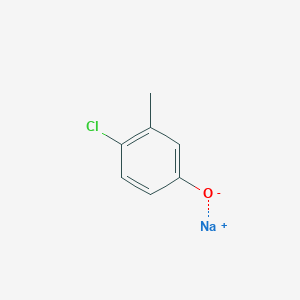

Sodium p-chloro-m-cresolate

Description

Properties

IUPAC Name |

sodium;4-chloro-3-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO.Na/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAGKRZIJHMNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-50-7 (Parent) | |

| Record name | Chlorocresol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7035696 | |

| Record name | Sodium p-chloro-m-cresolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-22-9 | |

| Record name | Chlorocresol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-3-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-chloro-m-cresolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-chloro-m-cresolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-CHLORO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343KVA8Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium p-Chloro-m-cresolate: Properties, Applications, and Safety

This technical guide provides an in-depth analysis of sodium p-chloro-m-cresolate, a significant antimicrobial agent utilized across various industries. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical and physical properties, mechanism of action, diverse applications, and essential safety and handling protocols.

Chemical Identity and Nomenclature

This compound is the sodium salt of p-chloro-m-cresol (4-chloro-3-methylphenol). This seemingly minor chemical modification—the deprotonation of the phenolic hydroxyl group—significantly enhances its solubility in aqueous formulations, a critical attribute for many of its applications.

| Identifier | Value |

| Chemical Name | Sodium 4-chloro-3-methylphenolate[1][2][3][4] |

| CAS Number | 15733-22-9[1][3][5][6] |

| EC Number | 239-825-8[1][2][6] |

| Molecular Formula | C₇H₆ClNaO[1][3][4] |

| Synonyms | Sodium p-chloro-m-cresol, Sodium para-chloro-meta-cresolate, 4-Chloro-m-cresol sodium salt, Phenol, 4-chloro-3-methyl-, sodium salt[1][2][3][7] |

Below is a diagram illustrating the chemical structures of p-chloro-m-cresol and its sodium salt, this compound.

Caption: Chemical structures of p-chloro-m-cresol and this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various formulations and its efficacy as an antimicrobial agent.

| Property | Value | Source |

| Molecular Weight | 164.56 g/mol | [1][2][3][4] |

| Appearance | Pinkish to white crystalline solid (for the parent compound, p-chloro-m-cresol) | [8][9] |

| Solubility | Soluble in water (6.289e+004 mg/L @ 25 °C, est.) | [1] |

| Odor | Phenolic odor (for the parent compound) |

Mechanism of Antimicrobial Action

The biocidal activity of this compound is primarily attributed to the p-chloro-m-cresol molecule. Its mechanism of action is multifaceted, targeting the fundamental integrity of microbial cells.[10] This multi-site action is a key reason for its broad-spectrum efficacy and the low likelihood of microbial resistance development.[10]

The primary modes of action include:

-

Cell Membrane Disruption: p-Chloro-m-cresol disrupts the cytoplasmic membrane, leading to the leakage of essential intracellular components such as potassium and phosphate ions.[8]

-

Alteration of Membrane Permeability: This disruption of the cell membrane's integrity compromises its selective permeability.[10]

-

Dissipation of Proton Motive Force: The damage to the membrane dissipates the proton motive force, which is crucial for ATP synthesis.[8]

-

Cytoplasmic Coagulation: At higher concentrations, p-chloro-m-cresol can cause the coagulation of cytoplasmic contents.[10]

Caption: Mechanism of antimicrobial action of this compound.

Industrial and Pharmaceutical Applications

This compound's broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi, makes it a valuable preservative and disinfectant in numerous applications.[8][9][11]

-

Cosmetics and Personal Care Products: It is used as a preservative in creams, lotions, and shampoos to prevent microbial spoilage.[8][12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.5%.[4]

-

Pharmaceuticals: It serves as a preservative in some topical medications and other preparations for external use that contain water.[10]

-

Industrial Fluids: It is incorporated into metalworking fluids, industrial lubricants, and adhesives as a bactericide and fungicide.[2][3][10]

-

Leather and Textiles: In the leather industry, it can be used to preserve hides.[10] For textiles, it can be added to thickeners to prevent microbial growth.[10]

-

Disinfectants: Due to its potent disinfectant properties, it is an active ingredient in hospital and industrial disinfectants.[2][8][10]

Synthesis and Manufacturing

The synthesis of this compound is a two-step process that begins with the chlorination of m-cresol.

A common laboratory and industrial synthesis method involves:

-

Chlorination of m-cresol: m-cresol is reacted with a chlorinating agent, such as sulfuryl chloride, to produce 4-chloro-3-cresol (p-chloro-m-cresol).[13] The reaction temperature is carefully controlled to favor the formation of the desired isomer.[13]

-

Formation of the Sodium Salt: The resulting p-chloro-m-cresol is then treated with a sodium base, typically sodium hydroxide, to deprotonate the phenolic hydroxyl group and form this compound.

Caption: A simplified workflow for the synthesis of this compound.

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound and its parent compound.

Hazard Classification:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Chemical-resistant gloves and protective clothing.[7]

-

Respiratory Protection: In case of insufficient ventilation, a suitable respirator should be worn.[7]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

In Case of Skin Contact: Immediately wash with plenty of water.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][14]

In all cases of exposure, seek immediate medical attention.[7][14]

Regulatory Status

The use of p-chloro-m-cresol and its sodium salt is regulated by various governmental agencies worldwide. In Canada, for instance, products containing these substances are registered under the Pest Control Products Act and are permitted for use as material preservatives in industrial settings, provided they adhere to the specified conditions of registration.[11] In the European Union, its use in cosmetic products is also regulated.[12]

Conclusion

This compound is a versatile and effective antimicrobial agent with a long history of use in a wide array of products. Its enhanced water solubility compared to its parent compound, p-chloro-m-cresol, makes it particularly suitable for aqueous formulations. A thorough understanding of its properties, mechanism of action, and safety requirements is essential for its responsible and effective application in research, development, and manufacturing.

References

- p-Chlorocresol - Wikipedia. (n.d.).

- P-CHLORO-M-CRESOL - HENAN REFORTUNE INDUSTRIAL CO.,LTD. (n.d.).

- sodium p-chloro-m-cresol, 15733-22-9 - The Good Scents Company. (n.d.).

- This compound | CAS#:15733-22-9 | Chemsrc. (2025-08-20).

- Sodium p-chloro-m-cresol - Nama Group. (2023-10-23).

- Sodium p-chloro-m-cresol (Cas 15733-22-9) - Parchem. (n.d.).

- SODIUM P-CHLORO-M-CRESOL ( this compound ) - Ataman Kimya. (n.d.).

- Sodium p-chloro-m-cresol SDS, 15733-22-9 Safety Data Sheets - ECHEMI. (n.d.).

- p-Chloro-m-cresol and this compound - Canada.ca. (2014-12-10).

- CHLOROCRESOL (PCMC) - Ataman Kimya. (n.d.).

- Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem. (n.d.).

- P-CHLORO-M-CRESOL – Ingredient - COSMILE Europe. (n.d.).

- Chlorocresol | BHM Chemicals. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-10-22).

- Cas 3019-89-4,sodium m-cresolate - LookChem. (n.d.).

- CN105906481A - P-cresol preparation method and equipment - Google Patents. (n.d.).

- p-CRESOL - Organic Syntheses Procedure. (n.d.).

- This compound - Dayang chem. (n.d.).

- p-CHLORO-m-CRESOL - Chemotechnique Diagnostics. (n.d.).

- CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents. (n.d.).

- 3019-89-4(sodium m-cresolate) Product Description - ChemicalBook. (n.d.).

Sources

- 1. sodium p-chloro-m-cresol, 15733-22-9 [thegoodscentscompany.com]

- 2. nama-group.com [nama-group.com]

- 3. parchem.com [parchem.com]

- 4. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:15733-22-9 | Chemsrc [chemsrc.com]

- 6. This compound - Buy this compound, 15733-22-9, 239-825-8 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 7. echemi.com [echemi.com]

- 8. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 9. Chlorocresol | BHM Chemicals [bhm-chemicals.com]

- 10. chemical-product.com [chemical-product.com]

- 11. canada.ca [canada.ca]

- 12. cosmileeurope.eu [cosmileeurope.eu]

- 13. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Antimicrobial Mechanism of Sodium p-Chloro-m-cresolate

Abstract

Sodium p-chloro-m-cresolate, the sodium salt of 4-chloro-3-methylphenol (p-chloro-m-cresol or PCMC), is a potent, broad-spectrum antimicrobial agent utilized extensively as a preservative and disinfectant in pharmaceutical, cosmetic, and industrial applications.[1][2][3] Its efficacy stems from a multi-targeted mechanism of action that primarily compromises the structural and functional integrity of the microbial cell. This guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound exerts its antimicrobial effects. We will dissect its interaction with the cytoplasmic membrane, its impact on cellular energy homeostasis, and the key experimental protocols used to validate these actions.

Introduction: Physicochemical Context

To comprehend the mechanism of action, it is essential to first understand the chemical nature of the active agent. This compound exists in equilibrium with its conjugate acid, p-chloro-m-cresol (PCMC). The antimicrobial activity is predominantly attributed to the phenolic form, PCMC. The position of this equilibrium is dictated by the pH of the surrounding medium, governed by the pKa of the phenolic hydroxyl group, which is approximately 9.4.

In environments with a pH below its pKa, the more lipophilic, un-ionized phenolic form (PCMC) predominates. This form is crucial for traversing the lipid-rich microbial cell membrane to reach its targets. Conversely, at a higher pH, the equilibrium shifts towards the ionized sodium salt form, which is less able to penetrate the cell membrane, thereby reducing its antimicrobial effectiveness.[4][5] This pH-dependent activity is a critical consideration in formulation science.

Table 1: Chemical Identity and Properties

| Property | Value |

| Active Form | p-Chloro-m-cresol (PCMC) |

| Synonyms | 4-Chloro-3-methylphenol, Chlorocresol |

| CAS Number | 59-50-7 (for PCMC)[1] |

| Molecular Formula | C₇H₇ClO (for PCMC)[1] |

| Appearance | Colorless to pinkish-white crystalline solid with a phenolic odor.[1] |

| Antimicrobial Class | Chlorinated Phenolic Compound |

| Spectrum of Activity | Gram-positive bacteria, Gram-negative bacteria, Fungi, Molds.[1][2][6] |

The Core Mechanism: A Multi-Pronged Assault on Microbial Integrity

The bactericidal and fungistatic action of p-chloro-m-cresol is not reliant on a single, specific receptor but rather on a rapid and catastrophic disruption of essential cellular structures and functions. The primary target is the cytoplasmic membrane.

Primary Target: Cytoplasmic Membrane Disruption

As a phenolic compound, PCMC's lipophilicity allows it to readily partition into the lipid bilayer of the microbial cytoplasmic membrane.[2] This intercalation disrupts the highly ordered membrane structure, leading to a cascade of debilitating events:

-

Increased Membrane Permeability: The presence of PCMC molecules within the lipid bilayer compromises its function as a selective barrier. This leads to the uncontrolled leakage of vital intracellular components, most notably potassium (K⁺) and phosphate ions, which are essential for maintaining osmotic balance and cellular metabolism.[1][7]

-

Dissipation of the Proton Motive Force (PMF): The microbial cell membrane maintains a proton gradient (ΔpH) and an electrical potential (ΔΨ), which together constitute the Proton Motive Force (PMF). The PMF is the primary energy source for critical cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. PCMC acts as a protonophore, effectively creating pores in the membrane that allow protons to leak back into the cytoplasm, thereby collapsing the gradient.[1][7] This dissipation of the PMF is a critical blow to the cell's energy-generating capacity.

Caption: PCMC's primary attack on the microbial cytoplasmic membrane.

Consequence: Uncoupling of Oxidative Phosphorylation

The dissipation of the PMF has a direct and fatal consequence: the uncoupling of cellular respiration from ATP synthesis.[1][7] The ATP synthase enzyme complex relies entirely on the flow of protons across the membrane (driven by the PMF) to generate ATP. When the PMF is collapsed by PCMC, this energy source is lost. The electron transport chain may continue to function, but its activity is no longer coupled to ATP production. The cell is rapidly depleted of its primary energy currency, leading to the cessation of all vital metabolic activities and, ultimately, cell death.

Secondary Targets: Protein Denaturation

Upon entering the cell, PCMC can interact with and denature intracellular proteins and enzymes. The phenolic hydroxyl group can form hydrogen bonds that disrupt the tertiary structure of proteins, leading to a loss of function. This non-specific protein binding contributes to the overall antimicrobial effect by inactivating enzymes essential for metabolism, DNA replication, and cell wall synthesis.

Caption: PCMC uncouples the PMF from ATP synthesis.

Experimental Validation: Protocols and Methodologies

The mechanistic claims described above are substantiated by a suite of well-established microbiological and biochemical assays. These protocols form a self-validating system to characterize the antimicrobial action of compounds like PCMC.

Protocol: Quantifying Antimicrobial Potency

The foundational assessment of any antimicrobial is to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Methodology: Broth Microdilution Assay

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable sterile growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Causality: This assay establishes the potency of the compound, providing a quantitative baseline for further mechanistic studies. A low MIC/MBC value indicates high potency.

Protocol: Verifying Membrane Damage

To directly measure the membrane-disrupting activity, assays are employed to detect the leakage of intracellular contents.

Methodology: Potassium Leakage Assay

-

Cell Preparation: Bacterial cells are harvested in their exponential growth phase, washed, and resuspended in a low-potassium buffer.

-

Baseline Measurement: A potassium-selective electrode is used to measure the baseline extracellular K⁺ concentration.

-

Exposure: PCMC is added to the cell suspension at a concentration known to be bactericidal (e.g., 2x MIC).

-

Monitoring: The extracellular K⁺ concentration is monitored over time. A rapid increase in K⁺ concentration indicates leakage from the cytoplasm due to membrane damage.

-

Controls: A positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells) are run in parallel to validate the assay.

Caption: Workflow for a potassium leakage assay.

Spectrum of Activity and Resistance Potential

This compound demonstrates a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy against Gram-negative bacteria is noteworthy, as their outer membrane can often be a barrier to antimicrobial agents. The lipophilic nature of PCMC facilitates its passage through this outer layer.

A significant advantage of PCMC's mechanism is the low probability of microbial resistance development. Because it targets the fundamental structure of the cell membrane and causes widespread protein denaturation, it is not reliant on a single, specific enzyme or pathway that can be easily modified through a single-point mutation. A microbe would need to fundamentally re-engineer its membrane composition to develop significant resistance, which is a complex and evolutionarily costly process.

Conclusion

The mechanism of action of this compound is a rapid, potent, and multi-targeted process rooted in fundamental biochemistry and biophysics. Its primary mode of attack is the disruption of the microbial cytoplasmic membrane, leading to ion leakage and the collapse of the proton motive force. This, in turn, uncouples energy production from respiration, starving the cell of ATP. This primary mechanism is supplemented by the non-specific denaturation of cellular proteins. This multi-pronged assault ensures a broad spectrum of activity and a low potential for the development of microbial resistance, cementing its role as a reliable and effective preservative and disinfectant in diverse scientific and industrial fields.

References

- p-Chlorocresol - Wikipedia. (n.d.).

- p-Chlorocresol - Wikiwand. (n.d.).

- Chlorocresol | BHM Chemicals. (n.d.).

- Chlorocresol - atamankimya.com. (n.d.).

- p-chloro-m-cresol | 59-50-7 | Chemical Bull Pvt. Ltd. (n.d.).

- P-CHLORO-M-CRESOL - HENAN REFORTUNE INDUSTRIAL CO.,LTD. (n.d.).

- Chlorocresol and chloroxylenol - Evaluation statement. (2022, January 14).

- Ha, D. T., et al. (2020). Degradation of p-chlorocresol by facultative Thauera sp. strain DO. Applied Microbiology and Biotechnology, 104(4), 1765–1776.

- p-Chloro-m-cresol and this compound. (2014, December 10). Canada.ca.

- PCMC (PARA CHLORO META CRESOL) - Ataman Kimya. (n.d.).

- preventol® cmk - Multichem. (n.d.).

- Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem. (n.d.).

- SODIUM P-CHLORO-M-CRESOL ( this compound ) - Ataman Kimya. (n.d.).

- sodium p-chloro-m-cresol, 15733-22-9 - The Good Scents Company. (n.d.).

- CHLOROCRESOL - Ataman Kimya. (n.d.).

- p-chlorocresol - AERU - University of Hertfordshire. (n.d.).

- PCMC (Parachlorometacresol) | - atamankimya.com. (n.d.).

- PATIENT INFORMATION SHEET p-CHLORO-m-CRESOL - Chemotechnique Diagnostics. (n.d.).

Sources

- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 2. Chlorocresol | BHM Chemicals [bhm-chemicals.com]

- 3. Buy P‑chloro‑m‑cresol | Personal Care Preservative Supplier [chemicalbull.com]

- 4. atamankimya.com [atamankimya.com]

- 5. atamankimya.com [atamankimya.com]

- 6. P-chlorocresol [sitem.herts.ac.uk]

- 7. p-Chlorocresol - Wikiwand [wikiwand.com]

"Sodium p-chloro-m-cresolate synonyms and chemical structure"

An In-depth Technical Guide to Sodium p-chloro-m-cresolate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, the sodium salt of 4-chloro-3-methylphenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, antimicrobial mechanism, applications, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an essential resource for the effective and safe utilization of this compound in various scientific and industrial settings.

Chemical Identity and Properties

This compound is the salt formed from the phenolic compound p-chloro-m-cresol (PCMC). While often referenced by the properties of its parent compound, the sodium salt has distinct identifiers and characteristics. In aqueous solutions, it dissociates, and the antimicrobial activity is primarily exerted by the parent PCMC molecule.

Synonyms and Identifiers

Correctly identifying the chemical is paramount for both research and regulatory compliance.

-

Systematic IUPAC Name : Sodium 4-chloro-3-methylphenolate[1]

-

Common Synonyms : Sodium p-chloro-m-cresol, Sodium 4-chloro-3-methylphenoxide, 3-Methyl-4-chlorophenol sodium salt, PCMC sodium salt[2][3][4]

-

Parent Compound : p-Chloro-m-cresol (PCMC), CAS Number: 59-50-7[8][9][10]

Chemical Structure

The structure consists of a sodium cation (Na⁺) ionically bonded to the phenoxide anion of 4-chloro-3-methylphenol.

Figure 1. Chemical Structure of Sodium 4-chloro-3-methylphenolate.

Figure 1. Chemical Structure of Sodium 4-chloro-3-methylphenolate.

Physicochemical Properties

The properties of the sodium salt are closely linked to its parent phenol, p-chloro-m-cresol (PCMC). The salt form enhances water solubility compared to the parent cresol.

| Property | Value (for Parent PCMC) | References |

| Molar Mass | 142.58 g/mol | [8] |

| Appearance | White to pinkish crystalline solid | [8] |

| Melting Point | 63-66 °C | [11] |

| Boiling Point | 235 °C | [8][12] |

| Solubility | Slightly soluble in water; very soluble in alcohol, ether, and fatty oils. Dissolves in alkali hydroxide solutions. | [10][13] |

| pKa | 9.2 | [12] |

Note on Solubility: The sodium salt (this compound) is significantly more soluble in water than its parent compound, PCMC. This is a primary reason for its use in aqueous formulations. The antimicrobial efficacy, however, is pH-dependent, being most active in acidic conditions where the equilibrium favors the protonated phenol form.[12]

Mechanism of Antimicrobial Action

The biocidal activity of this compound is attributed to the 4-chloro-3-methylphenol molecule. As a phenolic preservative, its primary mode of action involves the disruption of microbial cell integrity and vital metabolic processes.[10]

Causality of Action:

-

Membrane Damage : PCMC targets the cytoplasmic membrane of bacteria. Its lipophilic nature allows it to partition into the lipid bilayer, disrupting the membrane's structure and increasing its permeability.[8]

-

Cytoplasmic Leakage : This disruption leads to the leakage of essential intracellular components, such as potassium and phosphate ions.[8][14]

-

Metabolic Disruption : The uncontrolled movement of ions across the membrane dissipates the proton motive force. This is critical because the proton motive force is the energy reserve that couples cellular respiration to ATP synthesis. By uncoupling this process, PCMC effectively shuts down the cell's energy production, leading to stasis and death.[8][14]

This mechanism provides a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.[8][10]

Applications in Research and Industry

This compound is valued as a highly effective preservative and disinfectant. Its broad-spectrum antimicrobial properties make it suitable for a wide range of applications.

-

Pharmaceuticals : It is used as a preservative in topical preparations like creams, ointments, and lotions to prevent microbial contamination.[8][9][11] It is also used in some injectable and ophthalmic preparations in certain regions, typically at concentrations of 0.1-0.2%.[8][10]

-

Cosmetics : Used as a preservative in various water-containing cosmetics and personal care products, such as shampoos and lotions, ensuring product safety and shelf-life.[1][9] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe for use in cosmetics at concentrations up to 0.5%.[1][15]

-

Industrial Products : It serves as a biocide in paints, inks, adhesives, glues, metalworking fluids, and leather goods to prevent microbial degradation.[3][11][16]

Analytical Methodology: Quantification by RP-HPLC

For drug development and quality control, an accurate and reliable method for quantifying this compound (analyzed as PCMC) is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust technique.

Rationale for Method Selection

-

Specificity : RP-HPLC provides excellent separation of the analyte from other formulation components, ensuring that quantification is not affected by matrix interference.

-

Sensitivity : UV detection offers sufficient sensitivity for the typical concentration levels of PCMC used in pharmaceutical and cosmetic products.

-

Robustness : The method is well-established and can be validated according to ICH guidelines, making it suitable for routine quality control and stability testing.[17][18]

Detailed Experimental Protocol

This protocol describes a stability-indicating RP-HPLC method for the simultaneous determination of p-chloro-m-cresol (as the active moiety) and other active ingredients in a cream formulation.[17][18][19]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System : An integrated HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[17][19]

-

Column : Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent octylsilyl bonded silica column.[17] A C18 column can also be used.[19]

-

Mobile Phase : Isocratic mixture of 1.5% w/v aqueous ammonium acetate buffer (pH adjusted to 3.8) and acetonitrile in a 55:45 (v/v) ratio.[17][18]

-

Column Temperature : Ambient or controlled at 25°C.

-

Injection Volume : 20 µL.

2. Preparation of Solutions:

-

Standard Stock Solution : Accurately weigh and dissolve an appropriate amount of p-chloro-m-cresol reference standard in methanol or the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions : Prepare a series of dilutions from the stock solution to create calibration standards covering the expected sample concentration range (e.g., 10–30 µg/mL).[17]

-

Sample Preparation (Cream Formulation) : a. Accurately weigh approximately 2.0 g of the cream into a 50 mL centrifuge tube. b. Add 10 mL of methanol, vortex vigorously to dissolve the cream matrix, and centrifuge for 10 minutes at 6000 rpm. c. Decant the supernatant into a 25 mL volumetric flask. d. Repeat the extraction with another 10 mL of methanol and combine the supernatants. e. Dilute to volume with methanol. f. Filter the final solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability and Validation:

-

Procedure : Inject the working standard solution six times.

-

Acceptance Criteria : The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

-

Validation : The method should be validated for linearity, accuracy, precision, specificity, and robustness as per ICH Q2(R1) guidelines.[18]

Visualization of Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

Caption: Workflow for the RP-HPLC quantification of p-chloro-m-cresol.

Safety and Toxicology Profile

While an effective preservative, understanding the toxicology of this compound is crucial for safe handling and formulation.

-

Acute Toxicity : The parent compound, PCMC, has low to moderate acute oral toxicity, with a median lethal dose (LD50) in male Wistar rats reported as 1830 mg/kg.[8][20]

-

Dermal and Ocular Irritation : PCMC can be corrosive to the skin and is an eye irritant in animal studies.[8] Allergic contact dermatitis has been reported, and it is classified as a potential skin sensitizer, though this is not common.[8][20]

-

Metabolism and Excretion : PCMC is rapidly metabolized in the liver and excreted primarily through urine, showing no significant potential for bioaccumulation.[8]

-

Regulatory Status : The use of PCMC as a preservative is regulated by various agencies. For instance, its concentration is often limited in cosmetic and pharmaceutical products to ensure consumer safety.[1][8][21]

Conclusion

This compound, acting through its active phenolic moiety, is a versatile and potent antimicrobial agent with a long history of use in pharmaceuticals, cosmetics, and industrial applications. Its efficacy stems from a well-understood mechanism of disrupting microbial cell membranes and energy metabolism. Proper handling and formulation, guided by robust analytical methods like RP-HPLC, are essential for leveraging its benefits while ensuring product quality and safety. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this important compound in their work.

References

-

p-Chlorocresol - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

The Good Scents Company. (n.d.). sodium p-chloro-m-cresol, 15733-22-9. Retrieved January 13, 2026, from [Link]

- Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1997). HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 405–412.

-

Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1997). HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. PubMed. Retrieved January 13, 2026, from [Link]

- Khan, A. H., Akhtar, M. J., & Hussain, I. (2008). A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams.

-

PubChem. (n.d.). Sodium p-chloro-m-cresol. Retrieved January 13, 2026, from [Link]

-

HENAN REFORTUNE INDUSTRIAL CO.,LTD. (n.d.). P-CHLORO-M-CRESOL. Retrieved January 13, 2026, from [Link]

-

Chemotechnique Diagnostics. (n.d.). p-CHLORO-m-CRESOL. Retrieved January 13, 2026, from [Link]

-

BHM Chemicals. (n.d.). Chlorocresol. Retrieved January 13, 2026, from [Link]

- Lanigan, R. S., & Yamarik, T. A. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29–127.

-

Khan, A. H., Akhtar, M. J., & Hussain, I. (2008). A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams. PubMed. Retrieved January 13, 2026, from [Link]

-

Chemsrc. (n.d.). This compound(CAS#:15733-22-9). Retrieved January 13, 2026, from [Link]

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Chlorocresol and its sodium salt: Human health tier II assessment. Australian Government Department of Health.

-

Ataman Kimya. (n.d.). P-CHLOROCRESOL. Retrieved January 13, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE DIPROPIONATE IN SEMISOLID DOSAGE. Retrieved January 13, 2026, from [Link]

-

Wikiwand. (n.d.). P-Chlorocresol. Retrieved January 13, 2026, from [Link]

-

Ataman Kimya. (n.d.). SODIUM P-CHLORO-M-CRESOL ( this compound ). Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Final Report on the Safety Assessment of Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol... Retrieved January 13, 2026, from [Link]

-

Semantic Scholar. (n.d.). Final Report on the Safety Assessment of p-Chloro-m-Cresol. Retrieved January 13, 2026, from [Link]

-

Nama Group. (n.d.). Sodium p-chloro-m-cresol. Retrieved January 13, 2026, from [Link]

-

Ataman Kimya. (n.d.). PCMC (PARA CHLORO META CRESOL). Retrieved January 13, 2026, from [Link]

-

Ataman Kimya. (n.d.). Chlorocresol. Retrieved January 13, 2026, from [Link]

-

ChemBK. (n.d.). p-Chloro-m-cresol(59-50-7). Retrieved January 13, 2026, from [Link]

-

MDPI. (2020). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved January 13, 2026, from [Link]

-

Restek. (n.d.). P-Chlorocresol: CAS # 59-50-7 Compound Information. Retrieved January 13, 2026, from [Link]

-

Ataman Kimya. (n.d.). CHLOROCRESOL. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). P-Cresol. Retrieved January 13, 2026, from [Link]

-

NCBI. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. Retrieved January 13, 2026, from [Link]

-

LookChem. (n.d.). Cas 3019-89-4,sodium m-cresolate. Retrieved January 13, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Simultaneous Determination of Clobetasol (as Propionate) and Chlorocresol in Cream by Stability Indicating RP-HPLC Method. Retrieved January 13, 2026, from [Link]

Sources

- 1. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sodium p-chloro-m-cresol, 15733-22-9 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. nama-group.com [nama-group.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. This compound | CAS#:15733-22-9 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 9. p-CHLORO-m-CRESOL | Chemotechnique Diagnostics [chemotechnique.se]

- 10. Chlorocresol | BHM Chemicals [bhm-chemicals.com]

- 11. chemical-product.com [chemical-product.com]

- 12. atamankimya.com [atamankimya.com]

- 13. chembk.com [chembk.com]

- 14. wikiwand.com [wikiwand.com]

- 15. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. p-Chloro-m-cresol(59-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. academic.oup.com [academic.oup.com]

- 18. A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Sodium p-Chloro-m-cresolate in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of sodium p-chloro-m-cresolate (PCMC), a widely used antimicrobial agent and preservative. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical underpinnings of PCMC's solubility, offers detailed experimental protocols for its determination, and presents a consolidated view of its solubility profile in aqueous and organic solvents.

Introduction to this compound: A Compound of Significance

This compound (CAS No. 15733-22-9) is the sodium salt of p-chloro-m-cresol (PCMC-H), a halogenated phenol.[1] It is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, yeasts, and molds.[2] This efficacy has led to its extensive use as a preservative in a variety of industrial and pharmaceutical applications, including cosmetics, topical medications, metalworking fluids, and adhesives.[3] Understanding the solubility of PCMC is paramount for formulation development, ensuring optimal delivery, stability, and bioavailability of the active ingredient.

Physicochemical Properties:

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNaO | [1] |

| Molecular Weight | 164.56 g/mol | [1] |

| Appearance | White or off-white crystalline solid | [4] |

| Melting Point | 67°C | [] |

| Water Solubility | 489 g/L at 20°C | [6] |

The solubility of PCMC is intrinsically linked to the properties of its parent compound, p-chloro-m-cresol.

| Property (p-chloro-m-cresol) | Value | Source |

| Molecular Formula | C₇H₇ClO | [7] |

| Molecular Weight | 142.58 g/mol | [7] |

| Melting Point | 63-66°C | [7] |

| Boiling Point | 235°C | [4] |

| Water Solubility | ~4 g/L | [4] |

The significant difference in water solubility between PCMC and its parent cresol highlights the impact of the sodium salt formation on enhancing aqueous solubility.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is governed by its ionic nature and the polarity of the solvent.

Aqueous Solubility and the Influence of pH:

As the sodium salt of a weak acid (p-chloro-m-cresol), PCMC is highly soluble in water.[6] In aqueous solutions, it dissociates into the sodium cation (Na⁺) and the p-chloro-m-cresolate anion. The solubility of PCMC is pH-dependent. In acidic solutions, the phenolate anion will be protonated to form the less soluble free cresol, p-chloro-m-cresol. Conversely, in neutral to alkaline solutions, the equilibrium favors the highly soluble salt form.

Solubility in Organic Solvents:

The solubility of PCMC in organic solvents is dictated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol are expected to be good solvents for PCMC. The hydroxyl group of the alcohol can hydrogen bond with the phenolate oxygen of PCMC, and the polar nature of the solvent can solvate the sodium cation. The parent compound, p-chloro-m-cresol, is known to be freely soluble in alcohols.[4]

-

Polar Aprotic Solvents (e.g., Ketones, Ethers): Solvents such as acetone and tetrahydrofuran are also anticipated to be effective solvents. Their polarity allows for the solvation of the ions, although the lack of a hydrogen-donating group might result in slightly lower solubility compared to protic solvents. p-Chloro-m-cresol is reported to be easily soluble in ethers and ketones.[4]

-

Nonpolar Solvents (e.g., Hydrocarbons): In nonpolar solvents like hexane or toluene, the solubility of the ionic PCMC is expected to be very low. The energy required to overcome the strong ionic interactions in the PCMC crystal lattice is not compensated by the weak van der Waals forces between the solute and the nonpolar solvent.

Quantitative Solubility Profile

| Solvent | Type | Solubility of this compound | Solubility of p-chloro-m-cresol | Source |

| Water | Polar Protic | 489 g/L (at 20°C) | ~4 g/L | [6],[4] |

| Methanol | Polar Protic | Soluble (quantitative data not available) | Soluble (1 g in 10 mL) | [7] |

| Ethanol | Polar Protic | Soluble (quantitative data not available) | "Very soluble" / "Easily soluble" | [4] |

| Acetone | Polar Aprotic | Soluble (quantitative data not available) | "Easily soluble" | [4] |

| Ethers | Polar Aprotic | Likely Soluble (quantitative data not available) | "Easily soluble" | [4] |

| Fatty Oils | Nonpolar | Insoluble | "Freely soluble" | [4] |

| Hexane | Nonpolar | Insoluble | Insoluble | [8] |

Influence of Temperature:

The solubility of most solid solutes in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. While specific data on the temperature-dependent solubility of this compound is scarce, it is reasonable to expect a positive correlation between temperature and solubility in most solvents. For critical applications, it is essential to experimentally determine the solubility at the desired operating temperatures.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a well-controlled experimental procedure is necessary. The following protocol outlines the widely accepted equilibrium solubility (shake-flask) method.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vials for sample preparation and analysis

Protocol:

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add a measured amount of the chosen solvent (e.g., 10 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the sample through a syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection at a wavelength where PCMC exhibits strong absorbance (e.g., around 280 nm).

-

Prepare a calibration curve using standard solutions of known PCMC concentrations to quantify the amount in the samples.

-

-

Calculation:

-

Calculate the concentration of PCMC in the original saturated supernatant, taking into account the dilution factor. This concentration represents the solubility of PCMC in the specific solvent at the given temperature.

-

Conclusion and Future Perspectives

This compound exhibits high solubility in water and is expected to be readily soluble in polar organic solvents. This technical guide has provided a foundational understanding of its solubility characteristics, underpinned by theoretical principles and established experimental methodologies. However, the lack of extensive, publicly available quantitative solubility data in a diverse range of organic solvents and at various temperatures presents a clear knowledge gap. For scientists and formulators working with this important preservative, the experimental determination of its solubility in specific solvent systems remains a critical step in the development of robust and effective products. Future research should focus on generating a comprehensive database of PCMC's solubility in pharmaceutically and industrially relevant solvents, which would be of immense value to the scientific community.

References

-

The Good Scents Company. (n.d.). sodium p-chloro-m-cresol, 15733-22-9. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 20). 16.4: How Temperature Influences Solubility. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-CHLORO-3-METHYLPHENOL SODIUM SALT. Retrieved from [Link]

-

PubChem. (n.d.). Sodium p-chloro-m-cresol. Retrieved from [Link]

-

MDPI. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

- Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

-

Chemsrc. (2025, August 20). This compound | CAS#:15733-22-9. Retrieved from [Link]

-

PubChem. (n.d.). Sodium p-chloro-m-cresol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM P-CHLORO-M-CRESOL ( this compound ). Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

- Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

-

Canada.ca. (2014, December 10). p-Chloro-m-cresol and this compound. Retrieved from [Link]

-

ResearchGate. (2014, October 14). (PDF) Temperature-Dependent Solubility Transition of Na2SO4 in Water and the Effect of NaCl Therein: Solution Structures and Salt Water Dynamics. Retrieved from [Link]

-

PubMed. (2014, November 6). Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics. Retrieved from [Link]

Sources

- 1. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. canada.ca [canada.ca]

- 3. parchem.com [parchem.com]

- 4. atamankimya.com [atamankimya.com]

- 6. chembk.com [chembk.com]

- 7. 4-氯-3-甲基苯酚 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Toxicological Landscape of Sodium p-chloro-m-cresolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sodium p-chloro-m-cresolate

This compound (CAS No. 15733-22-9), the sodium salt of p-chloro-m-cresol (PCMC), is a substituted phenol that sees use as a preservative and antimicrobial agent in various industrial and consumer products.[1] Its efficacy as a biocide necessitates a thorough understanding of its toxicological profile to ensure safe handling and use, particularly in contexts relevant to pharmaceutical and cosmetic formulations. This guide provides a comprehensive analysis of the available safety and toxicity data for this compound, drawing primarily on data from its parent compound, chlorocresol, to which it is closely related and for which extensive toxicological data exists.[2] The toxicological hazards of both chlorocresol and its sodium salt are often assessed together.[2]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Sodium p-chloro-m-cresol is safe at concentrations up to 0.5% in cosmetics.[3][4] However, it is crucial for researchers and drug development professionals to be aware of the full spectrum of its potential toxicities at higher concentrations and in different exposure scenarios.

Toxicological Profile

The toxicological assessment of this compound reveals a compound with a multifaceted hazard profile, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[3][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3][5] |

| Skin Sensitization | Category 1/1B | H317: May cause an allergic skin reaction[3][5] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[3][5] |

| Hazardous to the aquatic environment, long-term hazard | Category 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[3] |

Table 1: GHS Hazard Classification for this compound/p-Chloro-m-cresol.

The following sections delve into the specific toxicological endpoints in greater detail, providing quantitative data and insights into the experimental observations.

Acute Toxicity

p-Chloro-m-cresol exhibits low to moderate acute toxicity via the oral route and low acute toxicity following dermal exposure.[2][6]

| Route of Exposure | Species | LD50 Value | Observed Effects |

| Oral | Male Wistar Rats | 1830 mg/kg bw[2][7] | Ataxia, wheezing, muscle twitching, tremors, convulsions, salivation.[2] |

| Oral | Mice | 600 mg/kg bw[7] | Somnolence (general depressed activity).[7] |

| Dermal | Wistar Rats & Rabbits | >5000 mg/kg bw[2] | Anorexia, slight depression, soft feces, red staining around the anal region, necrosis at the application site.[2] |

| Inhalation (4-hour, nose-only) | Wistar Rats | >2.87 mg/L | Signs of upper respiratory irritation (oedema/necrosis in the nose, reddened nostrils, nasal discharge).[2] |

Table 2: Summary of Acute Toxicity Data for p-Chloro-m-cresol.

Causality in Experimental Design: The use of different species (rats and mice) in oral toxicity studies helps to identify potential species-specific differences in metabolism and toxicity. The dermal toxicity studies on both rats and rabbits provide a broader understanding of skin absorption and local effects. The nose-only inhalation exposure in rats is a critical design choice to ensure that the observed effects are due to respiratory exposure and not confounded by oral ingestion from grooming.

Skin and Eye Irritation/Corrosion

p-Chloro-m-cresol is corrosive to the skin and causes serious eye damage.[2][6]

In a skin irritation study on New Zealand White rabbits, the application of 0.5g of chlorocresol for four hours resulted in marked epidermal and dermal necrosis in all animals.[2] It is classified as corrosive to the skin.[2]

For eye irritation, studies in rabbits with chlorocresol as a preservative in eye drops showed that at 0.05%, it caused reddened corneas that reversed within 24 hours.[2] At a 0.1% concentration, inflamed eyes were observed, with reversal after 106 hours.[2] Higher concentrations are expected to cause more severe and potentially irreversible eye damage.

Experimental Protocol: In Vivo Skin Corrosion/Irritation (Based on OECD Guideline 404)

-

Animal Model: Healthy, young adult albino rabbits (e.g., New Zealand White).

-

Test Substance Preparation: The test substance (p-chloro-m-cresol) is applied as a neat substance or in a suitable vehicle.

-

Application: A small area of the rabbit's dorsal skin is clipped free of fur. 0.5 g of the test substance is applied to a small gauze patch and then to the clipped skin. The patch is covered with an occlusive dressing.

-

Exposure: The dressing is removed after a 4-hour exposure period.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Skin reactions are scored according to a standardized scale.

-

Endpoint: The mean scores for erythema and edema are calculated. Corrosive substances are those that cause irreversible tissue damage.

Caption: Workflow for an in vivo skin corrosion/irritation study.

Skin Sensitization

p-Chloro-m-cresol is classified as a skin sensitizer.[2] This is supported by data from human patch tests where positive reactions were observed in a small percentage of eczema patients.[2] In two predictive patch tests, PCMC did not produce a sensitization reaction.[4][8] However, clinical patch testing with 2% PCMC may lead to irritant reactions that can be misinterpreted as allergic responses, especially in individuals with multiple patch test reactions.[4][8]

Self-Validating System in Sensitization Testing: The use of both positive and negative controls in sensitization assays, such as the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA), is a self-validating mechanism. The positive control ensures the test system is responsive, while the negative control establishes the baseline response, validating the test's ability to correctly identify sensitizers.

Repeated Dose Toxicity

The available data suggest that chlorocresol has low repeated dose toxicity following oral exposure.[2]

In a 90-day study, rats were administered chlorocresol in their diet at concentrations of 0, 150, 500, or 1500 ppm.[2] Growth retardation was observed at the two highest doses.[2] A No-Observed-Effect Level (NOEL) of 150 ppm (approximately 12 mg/kg bw/day for males) was established in this study.[2]

Genotoxicity and Carcinogenicity

The available data indicate that p-chloro-m-cresol is not considered to be genotoxic or carcinogenic.[7][8] Cresol ingredients were generally found to be non-genotoxic in bacterial, fruit fly, and mammalian cell assays.[4][8]

Reproductive and Developmental Toxicity

Developmental toxicity for cresol ingredients has been observed, but only at levels that also cause maternal toxicity.[4][8]

In a one-generation reproductive toxicity study, pregnant Wistar rats were given chlorocresol by gavage.[2] At the highest dose of 300 mg/kg bw/day, significant maternal toxicity was observed, including reduced body weight, convulsions, and labored breathing.[2] A developmental No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day was established from this study.[2]

Mechanism of Toxicity and Metabolism

Cresols, including p-chloro-m-cresol, can be absorbed through the skin, respiratory tract, and digestive tract.[4][8] They are metabolized in the liver and excreted by the kidneys as glucuronide and sulfate metabolites.[4][8] The toxicity of phenols is often related to their ability to uncouple oxidative phosphorylation and disrupt cell membranes.

Caption: Simplified metabolic pathway of p-chloro-m-cresol.

Conclusion and Recommendations for Safe Handling

This compound and its parent compound, p-chloro-m-cresol, are effective antimicrobial agents but possess a significant hazard profile that necessitates careful handling and risk management. Key toxicological concerns include skin and eye corrosivity, skin sensitization, and acute oral toxicity. The available data suggest a low potential for repeated dose toxicity, genotoxicity, and carcinogenicity.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[7][9]

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.

-

Formulation Considerations: When used in formulations, be mindful of the concentration. The CIR Expert Panel recommends a maximum concentration of 0.5% in cosmetic products.[3][4] It is also important to consider that cresol ingredients may enhance the dermal penetration of other substances in a formulation.[4][8]

By adhering to these safety precautions and being fully informed of the toxicological properties of this compound, professionals can mitigate the risks and ensure its safe and effective use in their applications.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Chlorocresol and its sodium salt: Human health tier II assessment. [Link]

-

PubChem. Sodium p-chloro-m-cresol. National Center for Biotechnology Information. [Link]

-

Burnett, C. L., et al. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25(Suppl. 1), 29-127. [Link]

-

Health Canada Pest Management Regulatory Agency. (2014, December 10). Re-evaluation Decision RVD2014-08, p-Chloro-m-cresol and this compound. [Link]

-

The Good Scents Company. sodium p-chloro-m-cresol. [Link]

-

Redox. (2021, May 1). Safety Data Sheet Chlorocresol. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. Sodium p-chloro-m-cresol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Final Report on the Safety Assessment of Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol, Chlorothymol, Mixed Cresols, m-Cresol, o-Cresol, p-Cresol, Isopropyl Cresols, Thymol, o-Cymen-5-ol, and Carvacrol. [Link]

-

Wikipedia. p-Chlorocresol. [Link]

Sources

- 1. canada.ca [canada.ca]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 7. redox.com [redox.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

A Technical Guide to the Synthesis and Manufacturing of Sodium p-chloro-m-cresolate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Sodium p-chloro-m-cresolate, a potent antimicrobial agent widely used as a preservative and disinfectant. The manufacturing process is fundamentally a two-stage chemical synthesis. The first stage involves the regioselective chlorination of m-cresol to produce the intermediate, 4-chloro-3-methylphenol, also known as p-chloro-m-cresol (PCMC). The second stage is a neutralization reaction where the purified PCMC is converted to its sodium salt, enhancing its utility in aqueous formulations. This document elucidates the underlying chemical principles, details industrial-scale manufacturing protocols, outlines critical process parameters for ensuring high yield and purity, and discusses essential quality control, safety, and environmental considerations.

Chemical Identity and Physicochemical Properties

A clear understanding of the properties of the core intermediate and the final product is crucial for process design, handling, and application.

| Property | 4-Chloro-3-methylphenol (PCMC) | This compound |

| Synonyms | p-Chloro-m-cresol, PCMC | Sodium 4-chloro-3-methylphenolate |

| CAS Number | 59-50-7[1] | 15733-22-9 |

| Molecular Formula | C₇H₇ClO[1] | C₇H₆ClNaO[2] |

| Molecular Weight | 142.58 g/mol | 164.56 g/mol [2] |

| Appearance | White to pinkish crystalline solid[3] | White or off-white powder/crystalline solid |

| Melting Point | 66-68 °C | 67 °C[] |

| Boiling Point | 235 °C[5] | Not applicable (decomposes) |

| Solubility | Slightly soluble in water (4 g/L); readily soluble in alcohols, ethers, ketones, and aqueous alkali solutions.[6] | Freely soluble in water; soluble in alcohols. |

Stage 1: Synthesis of 4-Chloro-3-methylphenol (PCMC)

The cornerstone of the manufacturing process is the efficient and selective synthesis of the PCMC intermediate. Modern industrial methods favor solvent-free approaches to maximize efficiency and minimize environmental impact.

Principle and Reaction Mechanism

The synthesis of PCMC is achieved through the electrophilic aromatic substitution of m-cresol.[6] The chlorinating agent of choice in modern industrial processes is sulfuryl chloride (SO₂Cl₂). The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are ortho-, para-directing activators. The primary challenge is to direct the chlorine atom to the 4-position, para to the hydroxyl group, while minimizing the formation of isomers like 6-chloro-3-methylphenol and the over-chlorinated byproduct, 4,6-dichloro-3-methylphenol.[7]

A key innovation in the field is the development of a catalyst-free and solvent-free process, which relies on precise temperature control to achieve high regioselectivity.[7]

Caption: Neutralization of PCMC to form its sodium salt.

Synthesis Protocol

-

Preparation: A stoichiometric amount of sodium hydroxide is dissolved in purified water to create a clear solution.

-

Reaction: High-purity PCMC is slowly added to the stirred sodium hydroxide solution. The reaction is mildly exothermic and should be controlled to maintain a safe temperature.

-

Completion: Stirring is continued until all the PCMC has dissolved and the reaction is complete, resulting in a clear solution of this compound.

-

Final Formulation: The concentration of the final solution can be adjusted by adding or removing water. Alternatively, the water can be evaporated under reduced pressure to isolate the product as a solid.

Integrated Industrial Manufacturing Workflow

The overall process is a carefully orchestrated sequence of unit operations designed for efficiency, safety, and product quality.

Caption: Integrated workflow for PCMC and its sodium salt production.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the final product meets specifications for use in regulated industries.

-

Assay and Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the potency of the active ingredient and to quantify any impurities, particularly isomeric byproducts.

-

Identification: Fourier-Transform Infrared Spectroscopy (FTIR) provides a unique fingerprint of the molecule, confirming its identity.

-

Melting Point: A sharp melting point range for PCMC is a key indicator of high purity.

-

pH Measurement: For this compound solutions, pH measurement ensures the neutralization reaction is complete and the product is within specification.

-

Appearance and Odor: Visual and olfactory inspection confirms the product is free from discoloration and foreign odors.

Safety and Environmental Management

The manufacturing process involves hazardous materials and requires strict safety and environmental protocols.

-

Chemical Hazards: m-Cresol, sulfuryl chloride, and sodium hydroxide are corrosive and toxic. PCMC and its sodium salt are irritants. [8]All materials require handling with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, and eye protection. [9]* Process Safety: The chlorination reaction is exothermic and generates toxic, corrosive gases. It must be conducted in a closed, pressure-rated reactor with reliable cooling and a robust off-gas scrubbing system to prevent releases. [7]* Waste Management: The primary waste stream is the spent liquor from the caustic scrubber, which must be neutralized and treated before discharge. Aqueous streams from washing steps may contain organic compounds and should be sent to a wastewater treatment facility. Solvent-free processes significantly reduce the volume of hazardous organic waste.

References

-

Wikipedia. p-Chlorocresol. [Link]

-

PrepChem.com. Synthesis of 4-chloro-o-cresol. [Link]

- Google Patents. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

-

Canada.ca. p-Chloro-m-cresol and this compound. [Link]

-

Australian Government Department of Health. Chlorocresol and its sodium salt: Human health tier II assessment. [Link]

-

Ataman Kimya. CHLOROCRESOL (PCMC). [Link]

-

Nama Group. Sodium p-chloro-m-cresol. [Link]

-

Pearson. Propose a mechanism that shows why p-chlorotoluene reacts with so.... [Link]

-

Filo. Propose a mechanism that show why p chloritoulene reacts with sodium hydr... [Link]

-

Ataman Kimya. SODIUM P-CHLORO-M-CRESOL ( this compound ). [Link]

-

Bartleby. p-chlorotoluene reacts with sodium hydroxide to give a mixture of p-cresol and m-cresol. [Link]

- Google Patents.

-

MDPI. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

-

Chegg.com. Solved p-Chlorotoluene reacts with sodium hydroxide at 350. [Link]

-

Chegg.com. Solved NO2 Problem #3 mixture of p-cresol and m-cresol. to. [Link]

-

The Good Scents Company. sodium p-chloro-m-cresol, 15733-22-9. [Link]

-

LookChem. Cas 3019-89-4,sodium m-cresolate. [Link]

-

PubChem. Sodium p-chloro-m-cresol. [Link]

-

Chemcess. Industrial Production Of Cresols. [Link]

-

MDPI. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

-

PubChem. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305. [Link]

- Google Patents.

-

Organic Syntheses Procedure. p-CRESOL. [Link]

-

HiMedia Laboratories. p-Chloro-m-cresol. [Link]

-

HENAN REFORTUNE INDUSTRIAL CO.,LTD. P-CHLORO-M-CRESOL. [Link]

- Google Patents. CN104045521A - Green synthesis technique of p-chloro-m-cresol.

-

Cosmetics Info. p-Chloro-m-Cresol. [Link]

Sources

- 1. p-Chloro-m-cresol [himedialabs.com]

- 2. Sodium p-chloro-m-cresol | C7H6ClNaO | CID 23672305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 5. This compound - Buy this compound, 15733-22-9, 239-825-8 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. canada.ca [canada.ca]

Navigating the Use of Sodium p-Chloro-m-cresolate in Research: A Technical Guide

For the researcher dedicated to the integrity and longevity of their experimental reagents and solutions, the choice of a preservative is a critical decision. Among the arsenal of antimicrobial agents, Sodium p-chloro-m-cresolate (PCMC) presents a compelling option, valued for its broad-spectrum efficacy. This guide provides an in-depth exploration of the regulatory landscape, scientific underpinnings, and practical application of PCMC for professionals in drug development and scientific research.

Introduction to this compound: A Profile

This compound is the sodium salt of p-chloro-m-cresol (PCMC), a chlorinated phenol.[1] It is a potent antimicrobial agent and preservative effective against a wide range of gram-positive and gram-negative bacteria, as well as fungi.[1][2] Its utility spans various industrial and pharmaceutical applications, including its use as a preservative in cosmetics, topical medications, and veterinary products.[1][3] In the research laboratory, it is primarily considered for the preservation of biological buffers and other aqueous reagents to prevent microbial contamination and degradation.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Sodium 4-chloro-3-methylphenolate | [4] |

| Synonyms | Sodium p-chloro-m-cresol, 4-Chloro-m-cresol sodium salt | [4] |

| CAS Number | 15733-22-9 | [5] |

| Molecular Formula | C₇H₆ClNaO | [6] |

| Molecular Weight | 164.56 g/mol | [6] |

| Appearance | White to slightly pink crystalline solid | [7] |

| Solubility | Soluble in water, ethanol | [7][8] |

The Global Regulatory Landscape: Navigating Compliance

The use of this compound is governed by various national and international regulations. Understanding this framework is paramount for ensuring compliance in research and development.

-

Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has granted continued registration for products containing p-chloro-m-cresol and its sodium salt for use as material preservatives in industrial settings.[2] The agency has determined that these products do not pose unacceptable risks to human health or the environment when used according to the labeled directions.[2]

-

United States: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Sodium p-chloro-m-cresol is safe for use in cosmetics at concentrations up to 0.5%.[4] The Food and Drug Administration (FDA) has also approved its use as an antimicrobial preservative in lubricants with incidental food contact.[6]

-

European Union: In the European Union, p-chloro-m-cresol and its sodium salt are permitted for use as preservatives in cosmetic products at a maximum concentration of 0.2%.[9]

-

Japan: The use of PCMC in cosmetics is restricted in Japan.[9] Under the Chemical Substances Control Law (CSCL), chemical substances are categorized and regulated based on their properties.[10][11] Entities manufacturing or importing chemical substances must comply with the regulations corresponding to their classification.[12][13]

Mechanism of Action: A Disruptive Force Against Microbes

The antimicrobial efficacy of p-chloro-m-cresol, the active component of this compound, lies in its ability to disrupt fundamental cellular processes in microorganisms. As a phenolic compound, its primary mode of action involves the disruption of microbial cell membranes.[14]

This process unfolds in a multi-step cascade:

-

Membrane Permeabilization: PCMC increases the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components such as potassium ions and phosphate.

-

Disruption of Proton Motive Force: This leakage dissipates the proton motive force across the membrane, which is crucial for ATP synthesis.

-

Inhibition of Cellular Respiration: By uncoupling respiration from ATP synthesis, PCMC effectively halts the energy production of the microbial cell, leading to stasis and death.

Caption: Mechanism of antimicrobial action of this compound.

Practical Applications in a Research Setting

The primary application of this compound in a research context is as a preservative for aqueous solutions, such as biological buffers and reagent solutions, to prevent microbial growth.

Workflow for Preservative Selection and Use

Caption: Decision workflow for using PCMC as a preservative in research reagents.

Recommended Concentrations: